(1-Chloronaphthalen-2-yl)boronicacid
Beschreibung
(1-Chloronaphthalen-2-yl)boronic acid is a chlorinated aromatic boronic acid derivative characterized by a naphthalene backbone substituted with a chlorine atom at the 1-position and a boronic acid group (-B(OH)₂) at the 2-position. Chlorine, as an electron-withdrawing substituent, likely influences the compound’s Lewis acidity, pKa, and binding properties, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .
Eigenschaften
Molekularformel |
C10H8BClO2 |
|---|---|
Molekulargewicht |
206.43 g/mol |
IUPAC-Name |
(1-chloronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H8BClO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H |
InChI-Schlüssel |
FMCKJPVYNLWHBD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C2=CC=CC=C2C=C1)Cl)(O)O |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
(1-Chloronaphthalen-2-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and materials.
Biology: Employed in the study of biological systems and interactions.
Medicine: Investigated for potential therapeutic applications, such as in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The compound exerts its effects through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon bonds and the modification of aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs include:
- Phenanthren-9-yl boronic acid : A bulkier aromatic system that enhances π-π stacking interactions, contributing to its antiproliferative activity (IC₅₀ = 0.2251 µM) .
- 4-MCPBA (4-Methylcarboxyphenylboronic acid) : Used in glucose-sensing materials; its higher pKa (~8.6) limits utility in physiological pH ranges compared to naphthalenyl analogs .
Physicochemical Properties
pKa and Binding Affinity :
- Fluorinated and chlorinated boronic acids exhibit lower pKa values (~7–8) compared to hydroxynaphthalenyl analogs (~8–9), enhancing reactivity at physiological pH .
- Glucose association constants (Kass) for 4-MCPBA (~12 M⁻¹) are inferior to naphthalenyl derivatives, which may have Kass > 100 M⁻¹ due to optimized geometry .
Substituent Electronic Effects :
Therapeutic Selectivity
- Proteasome Inhibition: Boronic acid-containing proteasome inhibitors (e.g., bortezomib analogs) show selective antagonism by EGCG, unlike non-boronic inhibitors .
- Diagnostic Accuracy: Phenyl boronic acid outperforms APBA in differentiating bacterial enzyme profiles (e.g., KPC vs. ESBL) due to stronger inhibition .
Biologische Aktivität
(1-Chloronaphthalen-2-yl)boronic acid is a compound that has garnered interest in various fields of biological and medicinal chemistry due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
(1-Chloronaphthalen-2-yl)boronic acid, with the molecular formula C10H8BClO2, features both a boronic acid functional group and a chloronaphthalene moiety. This structure allows it to participate in various chemical reactions, particularly in organic synthesis and medicinal chemistry.
The primary mechanism of action for (1-Chloronaphthalen-2-yl)boronic acid involves its role as a Suzuki-Miyaura coupling agent , facilitating the formation of biaryl compounds through cross-coupling reactions. The general steps are:
- Oxidative Addition : The palladium catalyst interacts with the carbon-chlorine bond, forming a palladium complex.
- Transmetalation : The boronic acid transfers its organic group to the palladium complex.
- Reductive Elimination : The final product is formed along with the regeneration of the palladium catalyst .
Anticancer Properties
Recent studies have indicated that (1-Chloronaphthalen-2-yl)boronic acid exhibits anticancer activity . It has been shown to inhibit the growth of various cancer cell lines by interfering with protein synthesis and cellular signaling pathways. For instance, it can disrupt the function of key proteins involved in cell proliferation and survival .
Inhibition of Protein Synthesis
The compound acts as an inhibitor of protein synthesis, which is crucial for cancer cell growth and survival. By binding to specific targets within the cell, it prevents the synthesis of essential proteins, leading to reduced cell proliferation .
Case Studies
- Study on Antiproliferative Activity : A study assessed the antiproliferative effects of (1-Chloronaphthalen-2-yl)boronic acid on several cancer cell lines. The results demonstrated significant inhibition rates, particularly against prostate cancer cells, indicating its potential as a therapeutic agent .
- Mechanistic Insights : Another investigation provided insights into the molecular mechanisms by which (1-Chloronaphthalen-2-yl)boronic acid exerts its effects. It was found that the compound modulates signaling pathways associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction enables the formation of biaryl structures by coupling the boronic acid with aryl halides or triflates. The chlorine substituent at the 1-position enhances electrophilicity, facilitating oxidative addition with Pd(0) catalysts.
Key Features
-
Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
-
Bases : Na₂CO₃, K₃PO₄, or Cs₂CO₃ in aqueous/organic biphasic systems
-
Solvents : THF, 1,4-dioxane, or DME
Example Reaction
(X = Br, I, OTf; Ar = aryl group)
Chan-Lam Coupling
This copper-catalyzed reaction facilitates C–N or C–O bond formation under mild conditions.
Conditions
-
Catalyst : Cu(OAc)₂ (10–20 mol%)
-
Ligands : Pyridine or DMEDA
-
Oxidant : Molecular O₂ or air
-
Scope : Effective with amines, alcohols, and thiols
Example
Boron-to-Metal Exchange
The compound undergoes transmetallation with organometallic reagents (e.g., Grignard or organolithium reagents) to form intermediates for further functionalization.
Mechanism
-
Transmetallation: B–OH exchanges with metal (Mg, Li).
-
Electrophilic trapping: Intermediate reacts with aldehydes, ketones, or alkyl halides .
Applications
Chlorodeboronation
Under oxidative conditions, the boronic acid group is replaced by chlorine, yielding 1,2-dichloronaphthalene.
Conditions
-
Reagent : N-Chlorosuccinimide (NCS)
-
Catalyst : Cu(OTf)₂ (10–20 mol%)
-
Solvent : Acetonitrile, 60°C, 12–24 h
Reaction Pathway
Enzyme Inhibition
The boronic acid group forms reversible covalent bonds with serine residues in proteases, making it a candidate for enzyme inhibitor design.
Key Findings
-
Inhibits trypsin-like proteases with IC₅₀ values in the micromolar range .
-
Structural analogs show enhanced selectivity for cancer-associated enzymes .
Substituent Effects on Reactivity
The chlorine atom at the 1-position exerts significant electronic and steric influences:
| Effect | Impact on Reactivity |
|---|---|
| Electron-Withdrawing | Enhances electrophilicity of the boronic acid |
| Steric Hindrance | Moderates coupling rates with bulky partners |
Comparative Reactivity Table
Vorbereitungsmethoden
Industrial Synthesis via Lithium-Mediated Borylation
Reaction Mechanism and Procedural Overview
The most scalable method, patented by CN111303192A, employs 2-chloronaphthalene as the starting material, avoiding costly brominated precursors. The synthesis involves:
- Deprotonation : 2,2,6,6-Tetramethylpiperidine (TMP) is lithiated with n-butyllithium in tetrahydrofuran (THF) at –20°C to 0°C, forming the strong non-nucleophilic base LiTMP.
- Borylation : LiTMP abstracts a proton from 2-chloronaphthalene at –80°C to –70°C, generating a naphthyllithium intermediate. This reacts with triisopropyl borate (B(OiPr)₃) to form the boronate ester.
- Acidification and Work-Up : Hydrochloric acid quenches the reaction at –20°C to –10°C (pH 5–6), followed by dichloroethane-assisted recrystallization to yield the boronic acid.
Optimization and Yields
Key parameters include:
- Temperature Control : Maintaining –80°C to –70°C during borate addition prevents side reactions.
- Stoichiometry : A 1:2 molar ratio of 2-chloronaphthalene to n-butyllithium ensures complete deprotonation.
- Solvent System : THF facilitates lithium coordination, while dichloroethane improves recrystallization efficiency.
This method achieves 75–77% yield with >95% purity, surpassing traditional routes reliant on 2-bromo-3-chloronaphthalene (72% yield).
Grignard Reagent-Based Synthesis
Traditional Approach
VulcanChem highlights the Grignard method, though practical implementation faces challenges:
- Grignard Formation : 2-Bromo-1-chloronaphthalene reacts with magnesium in THF to form the aryl Grignard reagent.
- Boron Introduction : The Grignard reagent reacts with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid.
Limitations
Transition-Metal-Catalyzed Borylation
Comparative Analysis of Methods
*Theoretical yield due to lack of experimental data.
Q & A
Q. What are the established synthetic routes for (1-Chloronaphthalen-2-yl)boronic acid, and how do reaction parameters influence product purity?
The synthesis typically involves Suzuki-Miyaura coupling or direct electrophilic substitution on naphthalene derivatives. Reaction conditions such as temperature, catalyst choice (e.g., palladium complexes), and solvent polarity critically impact yield and purity. For example, chlorination at the 1-position of naphthalene followed by boronic acid functionalization via Miyaura borylation is a common approach. Optimization requires monitoring by NMR and HPLC to confirm regioselectivity and minimize byproducts like deboronated species .
Q. How does the chloronaphthalene moiety influence the electronic and steric properties of (1-Chloronaphthalen-2-yl)boronic acid?
The chlorine atom at the 1-position induces electron-withdrawing effects, polarizing the boronic acid group and enhancing its Lewis acidity. This increases reactivity toward diols or nucleophiles. Steric hindrance from the naphthalene backbone may limit accessibility in binding interactions, as seen in crystallographic studies of analogous arylboronic acids .
Q. What are the primary applications of (1-Chloronaphthalen-2-yl)boronic acid in chemosensor design?
Its boronic acid group enables reversible binding with diols (e.g., sugars), making it useful in fluorescence-based sensors. The chloronaphthalene core can enhance fluorescence quenching or shifts via photoinduced electron transfer (PET). Sensor performance depends on pH, as boronic acid’s pKa governs binding capacity .
Advanced Research Questions
Q. How can polymorphism in (1-Chloronaphthalen-2-yl)boronic acid be systematically characterized, and what implications does it have for material consistency?
Polymorphs arise from variations in hydrogen-bond networks (e.g., B–O–H∙∙∙O vs. B–O–H∙∙∙Cl interactions). Techniques like X-ray crystallography, differential scanning calorimetry (DSC), and FT-IR are critical for identification. Computational modeling (DFT) can predict stable forms, while controlled crystallization (e.g., solvent evaporation rates) helps isolate specific polymorphs. Inconsistent polymorphs may lead to variable reactivity in drug formulation or sensor performance .
Q. What experimental strategies resolve contradictions between thermodynamic and kinetic binding data for (1-Chloronaphthalen-2-yl)boronic acid with glycoproteins?
Stopped-flow kinetics (e.g., measuring kon/koff) can decouple binding rates from equilibrium constants. For glycoproteins, secondary interactions (e.g., hydrophobic effects) may skew thermodynamic assays. Adjusting buffer ionic strength or using competitive inhibitors (e.g., free diols) helps isolate boronic acid-specific binding. SPR spectroscopy is effective for real-time kinetic profiling .
Q. In drug design, how does (1-Chloronaphthalen-2-yl)boronic acid improve target specificity as a protease inhibitor?
The boronic acid moiety forms reversible covalent bonds with catalytic serine residues in proteases, enhancing binding affinity and residence time. The chloronaphthalene group can occupy hydrophobic pockets adjacent to active sites, as seen in tubulin polymerization inhibitors. Rational design combines molecular docking (e.g., AutoDock) with structure-activity relationship (SAR) studies to balance reactivity and selectivity .
Q. What methodologies optimize the integration of (1-Chloronaphthalen-2-yl)boronic acid into glucose-responsive polymers for biomedical applications?
Covalent grafting onto polymer backbones (e.g., acrylamide copolymers) via radical polymerization ensures stability. Solubility-switching behavior (soluble when bound to glucose) is tuned by adjusting boronic acid density and crosslinker ratios. In vitro validation uses dynamic light scattering (DLS) and glucose titration under physiological pH .
Methodological Considerations
- Binding Kinetics: Use stopped-flow fluorimetry for sub-second resolution .
- Structural Analysis: Pair SC-XRD with Hirshfeld surface analysis to map intermolecular interactions .
- Sensor Optimization: Employ time-resolved fluorescence to distinguish binding-related quenching from environmental effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
